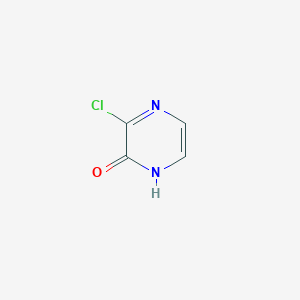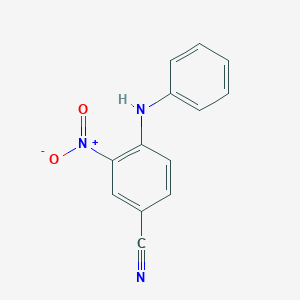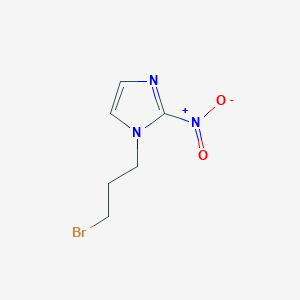
1-(3-Bromopropyl)-2-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-nitro-1H-imidazole is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a nitroimidazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-nitro-1H-imidazole is not fully understood. However, it is believed that this compound exerts its effects by generating reactive oxygen species (ROS) that cause damage to cellular components such as DNA and proteins. This leads to cell death and inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
1-(3-Bromopropyl)-2-nitro-1H-imidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and parasites. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Bromopropyl)-2-nitro-1H-imidazole has several advantages for lab experiments. It is readily synthesized and has good yields. It has also been shown to have a broad spectrum of activity against various microorganisms and cancer cells. However, this compound has limitations such as its potential toxicity and limited solubility in water.
Orientations Futures
1-(3-Bromopropyl)-2-nitro-1H-imidazole has several potential future directions for research. It can be further studied for its potential use in imaging techniques such as PET and SPECT. Additionally, it can be modified to improve its solubility and reduce its potential toxicity. This compound can also be studied for its potential use in combination therapy with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, 1-(3-Bromopropyl)-2-nitro-1H-imidazole is a chemical compound that has potential applications in the field of medicine. It has been synthesized using various methods and has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. This compound has advantages and limitations for lab experiments and has several potential future directions for research.
Méthodes De Synthèse
1-(3-Bromopropyl)-2-nitro-1H-imidazole can be synthesized using different methods. One method involves the reaction of 2-nitroimidazole with 3-bromopropanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-nitroimidazole with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. Both methods yield the desired compound with good yields.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-nitro-1H-imidazole has been studied for its potential use in the treatment of various diseases. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propriétés
Numéro CAS |
115398-63-5 |
|---|---|
Nom du produit |
1-(3-Bromopropyl)-2-nitro-1H-imidazole |
Formule moléculaire |
C6H8BrN3O2 |
Poids moléculaire |
234.05 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-nitroimidazole |
InChI |
InChI=1S/C6H8BrN3O2/c7-2-1-4-9-5-3-8-6(9)10(11)12/h3,5H,1-2,4H2 |
Clé InChI |
LHWLEXJAXDFZLL-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCBr |
SMILES canonique |
C1=CN(C(=N1)[N+](=O)[O-])CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



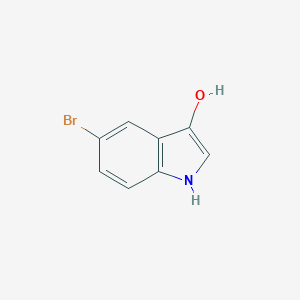
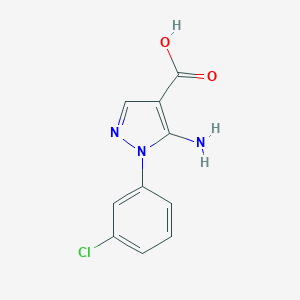

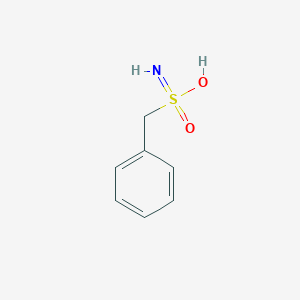
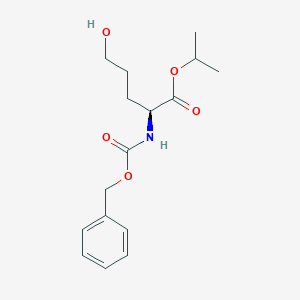


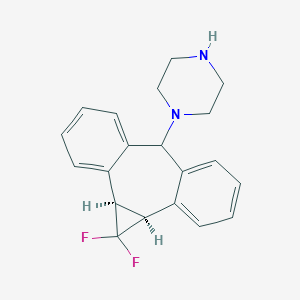

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)

